molecular formula C18H24O5 B1260671 Botryomaman

Botryomaman

Cat. No.: B1260671
M. Wt: 320.4 g/mol
InChI Key: UBYLMNDNGLUBCF-VDTGWRSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botryomaman is a dihydrobenzofuran derivative first isolated from the endophytic fungus Botryosphaeria mamane (reclassified as Cophinforma mamane), found in the leaves of Garcinia mangostana (mangosteen) in Thailand . Structurally, it features a fused bicyclic system with methoxy and pentyl substituents (Figure 1). This compound was identified alongside other secondary metabolites, including (R)-(-)-mellein, primin, and hydroxylated mellein derivatives, during phytochemical screening aimed at discovering bioactive fungal compounds .

Initial antibacterial assays revealed that this compound exhibited weak activity against Staphylococcus aureus ATCC 25923 and methicillin-resistant S. aureus (MRSA) SK1, with minimum inhibitory concentrations (MIC) >128 µg/mL, significantly less potent than co-isolated primin (MIC = 8 µg/mL) .

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-3-[(2S,3S)-5-hydroxy-6-methoxy-2-methyl-4-pentyl-2,3-dihydro-1-benzofuran-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H24O5/c1-4-5-6-7-13-17-12(8-9-16(19)20)11(2)23-14(17)10-15(22-3)18(13)21/h8-12,21H,4-7H2,1-3H3,(H,19,20)/b9-8+/t11-,12+/m0/s1

InChI Key

UBYLMNDNGLUBCF-VDTGWRSZSA-N

Isomeric SMILES

CCCCCC1=C2[C@@H]([C@@H](OC2=CC(=C1O)OC)C)/C=C/C(=O)O

Canonical SMILES

CCCCCC1=C2C(C(OC2=CC(=C1O)OC)C)C=CC(=O)O

Synonyms

botryomaman

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Botryomaman belongs to a class of fungal phenolic derivatives with diverse bioactivities. Below, it is compared to three structurally related compounds: (R)-(-)-mellein, primin, and botryosulfuranols (thiodiketopiperazines).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structural Class Source Fungus Key Bioactivity (MIC or IC₅₀) Reference
This compound Dihydrobenzofuran derivative Cophinforma mamane Anti-S. aureus: MIC >128 µg/mL
(R)-(-)-Mellein Isochromenone (tetralone) C. mamane, Sphaeropsis sapinea Phytotoxic, antifungal (synergistic)
Primin Alkylresorcinol C. mamane Anti-S. aureus: MIC 8 µg/mL
Botryosulfuranol A Thiodiketopiperazine C. mamane Cytotoxic (HepG2: IC₅₀ 12.3 µM)

This compound vs. (R)-(-)-Mellein

  • Structural Differences: this compound’s dihydrobenzofuran core contrasts with mellein’s isochromenone skeleton. Mellein derivatives often feature hydroxyl or methyl groups at C-3/C-4, influencing solubility and target binding .
  • Bioactivity : Mellein exhibits phytotoxic and antifungal effects but requires synergism with hydroxylated analogues (e.g., 4-hydroxymellein) for potency. In contrast, this compound lacks significant standalone activity, highlighting the importance of substituent positioning for bioactivity .

This compound vs. Primin

  • Functional Groups: Primin, a methyl-pentylresorcinol, has a simpler phenolic structure compared to this compound’s fused ring system.
  • Antibacterial Efficacy : Primin’s MIC of 8 µg/mL against MRSA underscores the role of alkyl chain length and hydroxyl group placement in disrupting bacterial membranes. This compound’s inactivity suggests its bulkier structure may hinder target interaction .

This compound vs. Botryosulfuranols

  • Structural Complexity: Botryosulfuranols are sulfur-containing diketopiperazines with spirocyclic centers, enabling diverse interactions with cellular targets (e.g., DNA intercalation).
  • Mechanistic Divergence: While this compound lacks cytotoxicity, botryosulfuranols show nanomolar-range IC₅₀ values against cancer cells, attributed to their thioether bridges and planar aromatic systems .

Research Findings and Implications

  • Synergistic Effects : this compound’s co-occurrence with primin and mellein in C. mamane suggests ecological synergism, where weak metabolites enhance the efficacy of dominant compounds .
  • Structure-Activity Relationships (SAR) : The inactivity of this compound compared to primin emphasizes the need for minimal steric hindrance in antibacterial agents. Modifications to its methoxy or pentyl groups could improve target affinity .
  • Biotechnological Potential: Epigenetic modulation of C. mamane (e.g., using histone deacetylase inhibitors) may upregulate this compound production or induce structural variants with enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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